molecular formula C6H5BrFNO B6168485 (3-bromo-4-fluoropyridin-2-yl)methanol CAS No. 1807192-24-0

(3-bromo-4-fluoropyridin-2-yl)methanol

Cat. No.: B6168485
CAS No.: 1807192-24-0
M. Wt: 206
InChI Key:
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Description

(3-bromo-4-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-4-fluoropyridin-2-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as palladium catalysts and organometallic compounds are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction reactions modify the methanol group.

Scientific Research Applications

(3-bromo-4-fluoropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-bromo-4-fluoropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the specific compound being synthesized and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromo-4-fluoropyridin-2-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a methanol group. This combination of functional groups provides unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1807192-24-0

Molecular Formula

C6H5BrFNO

Molecular Weight

206

Purity

95

Origin of Product

United States

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